molecular formula C9H9FO2 B2895691 4-Fluoro-3,5-dimethylbenzoic acid CAS No. 120512-59-6

4-Fluoro-3,5-dimethylbenzoic acid

Cat. No.: B2895691
CAS No.: 120512-59-6
M. Wt: 168.167
InChI Key: MIKQQYBBVDHPST-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethylbenzoyl chloride with water under acidic conditions to yield the desired acid . Another method includes the direct fluorination of 3,5-dimethylbenzoic acid using a fluorinating agent such as Selectfluor .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and hydrolysis, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

  • 4-Fluoro-3,5-dimethylbenzonitrile
  • 2-Fluoro-1,3-dimethyl-5-nitrobenzene
  • 2-Fluoro-1,3-dimethyl-4-nitrobenzene
  • (4-Fluoro-3,5-dimethylphenyl)methanol
  • 2,4-Difluoro-1,3,5-trimethylbenzene

Uniqueness: 4-Fluoro-3,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQQYBBVDHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-59-6
Record name 4-fluoro-3,5-dimethylbenzoic acid
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